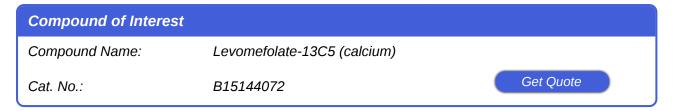


Application Notes: Quantification of Folate Metabolites in Plasma using Levomefolate-13C5 (calcium)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a critical B vitamin, is essential for one-carbon metabolism, a network of biochemical reactions vital for DNA synthesis, methylation, and amino acid metabolism.[1][2][3] Accurate measurement of folate metabolites in plasma is crucial for assessing nutritional status, diagnosing deficiencies, and conducting pharmacokinetic studies.[4] This document provides a detailed protocol for the simultaneous quantification of key folate metabolites in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The use of Levomefolate-13C5 calcium salt as an internal standard (IS) ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[5][6][7]

Principle of the Method

This method employs a simple protein precipitation step to extract folate metabolites from plasma.[8][9] The analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][10] Each folate metabolite is identified and quantified based on its specific precursor-to-product ion transition. The stable isotope-labeled internal standard, Levomefolate-¹³C₅, which co-elutes with its corresponding analyte, provides



reliable quantification by accounting for matrix effects and potential analyte loss during sample processing.[6]

Materials and Reagents

- Standards: Folic acid, 5-Methyltetrahydrofolate (5-MTHF), Tetrahydrofolate (THF), 5-Formyltetrahydrofolate (5-FTHF), and Levomefolate-¹³C₅ (calcium salt)
- Plasma: Human plasma (K₂EDTA as anticoagulant)
- Reagents:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
 - Ascorbic acid
 - Ultrapure water
- Equipment:
 - UPLC system coupled with a tandem mass spectrometer
 - Analytical balance
 - Centrifuge
 - Vortex mixer
 - Pipettes

Experimental Protocols

4.1. Standard Solution Preparation



- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each folate standard and the internal standard in ultrapure water containing 1% ascorbic acid to prevent oxidation. Store at -80°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
- Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into folate-depleted plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4.2. Sample Preparation

- Thawing: Thaw plasma samples, calibrators, and QC samples on ice, protected from light.

 [11]
- Aliquoting: Pipette 100 μL of each sample into a microcentrifuge tube.
- Internal Standard Addition: Add 10 μL of the Levomefolate-¹³C₅ working solution to each tube (except for blank samples) and vortex briefly.
- Protein Precipitation: Add 300 μL of cold methanol containing 1% ascorbic acid to each tube.
 [4]
- Vortex and Centrifuge: Vortex the tubes for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4]
- Injection: Inject an appropriate volume (e.g., 5-10 μL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions



The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter	Condition		
UPLC System	Waters ACQUITY UPLC or equivalent		
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm)		
Column Temperature	40°C		
Mobile Phase A	0.1% Formic acid in water		
Mobile Phase B	0.1% Formic acid in acetonitrile		
Flow Rate	0.4 mL/min		
Gradient Elution	A typical gradient starts at 5% B, increases to 95% B over several minutes, holds, and then returns to initial conditions for equilibration.		
Mass Spectrometer	Triple quadrupole mass spectrometer		
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Scan Type	Multiple Reaction Monitoring (MRM)		
Source Temperature	150°C		
Desolvation Temp.	400°C		

Data Presentation: Quantitative Data

Table 1: MRM Transitions and Optimized MS Parameters



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Cone Voltage (V)
Folic Acid	442.2	295.1	25	30
5- Methyltetrahydrof olate	460.2	313.2	22	35
Tetrahydrofolate	446.2	299.1	24	32
5- Formyltetrahydro folate	474.2	327.1	20	38
Levomefolate- ¹³ C ₅ (IS)	465.2	318.2	22	35

Table 2: Method Performance Characteristics

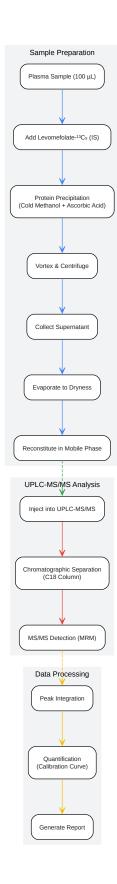
Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Folic Acid	0.5 - 100	0.5	< 10%	< 12%	90 - 110%
5- Methyltetrahy drofolate	1 - 200	1	< 8%	< 10%	92 - 108%
Tetrahydrofol ate	0.2 - 50	0.2	< 15%	< 15%	88 - 112%
5- Formyltetrahy drofolate	0.2 - 50	0.2	< 13%	< 14%	89 - 111%

Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.



Visualizations

Diagram 1: Experimental Workflow



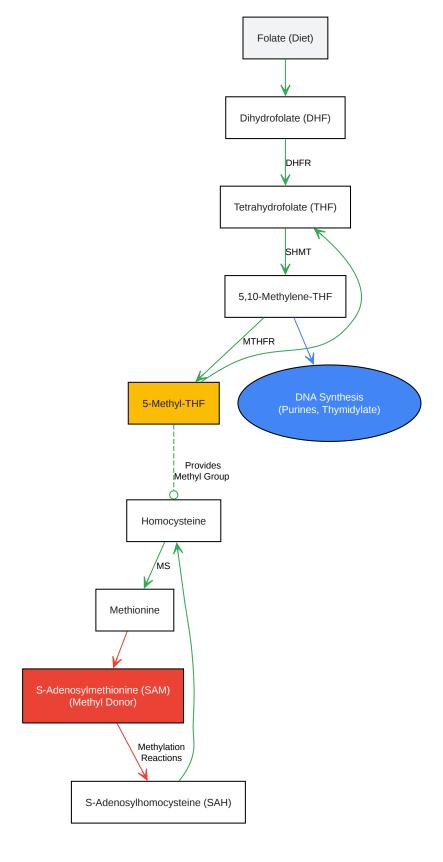


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Caption: Workflow for folate metabolite quantification in plasma.

Diagram 2: Simplified One-Carbon Metabolism Pathway





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Caption: Key reactions in the folate and methionine cycles.



Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of folate metabolites in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical research and drug development settings. The accurate data generated can provide valuable insights into the role of folate in health and disease.

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